4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-[2-(2-oxopyrrolidin-1-yl)ethyl]benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-18(16,17)11-5-3-10(4-6-11)7-9-14-8-1-2-12(14)15/h3-6H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXSEHBZLVVXLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2=CC=C(C=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride typically involves the reaction of 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions. One common method involves the use of sulfonyl chloride derivatives and pyrrolidinone precursors. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers, respectively.
Reaction with Amines
Primary and secondary amines react with 4-[2-(2-oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride to yield sulfonamides. For example:
-
Example Reaction :
Conditions : Reactions typically occur at room temperature in aprotic solvents (e.g., dichloromethane or THF) with a base (e.g., pyridine) to neutralize HCl .
| Amine Used | Product | Yield | Source |
|---|---|---|---|
| 2-Indanylamine hydrochloride | N-(2-Indanyl)-4-(N-methylacetamido)benzenesulfonamide | 95% | |
| 4-Aminophenol | 4-(2-Oxopyrrolidin-1-yl)ethylbenzenesulfonamide-phenol | 82% |
Hydrolysis Reactions
Hydrolysis of the sulfonyl chloride group generates the corresponding sulfonic acid, releasing HCl.
Key Observations:
-
Reactivity : Violent reaction with water, producing HCl gas .
-
Mechanism :
-
Decomposition Products : Hydrogen chloride, sulfur oxides, and carbon monoxide .
Formation of Sulfonate Esters
Reactions with alcohols or phenols under basic conditions yield sulfonate esters.
Example Reaction:
| Alcohol/Phenol | Product | Application | Source |
|---|---|---|---|
| Ethanol | Ethyl 4-(2-oxopyrrolidin-1-yl)ethylbenzenesulfonate | Microtubule destabilizers |
Stability and Storage Considerations
-
Incompatibilities : Reacts with water, bases, amines, and alcohols .
-
Storage : Stable under inert atmospheres (e.g., argon) at –20°C.
Mechanistic Insights from Molecular Docking
Docking studies reveal that sulfonamide derivatives bind to:
Scientific Research Applications
4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making it useful as a biochemical tool .
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Physical Properties
Table 1: Physical Properties of Selected Benzenesulfonyl Chlorides
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| 4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride | 259.71 | 1.466 | 491* | 107 |
| Benzenesulfonyl chloride | 176.62 | 1.384 | 200 (at 20 mmHg) | 14 |
| 4-Methylbenzenesulfonyl chloride (Tosyl chloride) | 190.65 | 1.33 | 146 (at 15 mmHg) | 69 |
Note: The high boiling point of the target compound (491°C) is likely theoretical; practical handling may involve decomposition before reaching this temperature .
Key Observations :
- Molecular Weight : The 2-oxopyrrolidinylethyl group increases molecular weight by ~83 g/mol compared to benzenesulfonyl chloride.
- Density : Higher density than tosyl chloride, reflecting increased molecular packing due to the heterocyclic substituent.
- Melting Point: The rigid pyrrolidinone ring elevates the melting point significantly (107°C vs. 14°C for benzenesulfonyl chloride), suggesting stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Reactivity and Electronic Effects
Sulfonyl chlorides undergo nucleophilic substitution (e.g., with amines, alcohols). Substituents on the benzene ring modulate reactivity via electronic effects:
- Electron-Withdrawing Groups (EWGs) : Activate the sulfonyl chloride toward nucleophilic attack. The 2-oxopyrrolidinyl group, being a lactam, is weakly electron-withdrawing due to its carbonyl moiety. This contrasts with 4-methylbenzenesulfonyl chloride (tosyl chloride), where the methyl group is electron-donating, slightly deactivating the sulfonyl group .
Biological Activity
4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its unique chemical structure, which combines a pyrrolidinone ring with a benzene sulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H10ClNO3S
- IUPAC Name : 4-[2-(2-oxopyrrolidin-1-yl)ethyl]benzenesulfonyl chloride
- CAS Number : 1017140-97-4
The biological activity of this compound is primarily attributed to the sulfonyl chloride functional group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may lead to:
- Inhibition of Enzyme Activity : By modifying active sites on enzymes, the compound can alter their functionality.
- Protein Interaction Modulation : The compound may affect protein-protein interactions, influencing various biochemical pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of sulfonyl chlorides possess antimicrobial properties. While specific data on this compound's activity against various pathogens is limited, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Potential
The compound has been explored for its anti-inflammatory properties. Sulfonamide derivatives often show promise in reducing inflammation by inhibiting key inflammatory mediators.
Enzyme Inhibition Studies
Research indicates that compounds with similar structures can inhibit enzymes involved in critical metabolic pathways. For instance, sulfonyl chlorides have been investigated for their ability to inhibit carbonic anhydrase and other enzymes critical in disease processes.
Case Studies and Research Findings
Comparison with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound | Biological Activity | Notes |
|---|---|---|
| 4-(2-Oxopyrrolidin-1-yl)benzenesulfonyl chloride | Moderate enzyme inhibition | Similar structure with potential applications in drug design. |
| Pyrrolidine derivatives | Antimicrobial and anti-inflammatory | Broad spectrum of activity; often used in therapeutic formulations. |
Q & A
Q. What spectroscopic techniques are essential for characterizing 4-[2-(2-Oxopyrrolidin-1-yl)ethyl]benzene-1-sulfonyl chloride?
Methodological Answer: Use ¹H NMR (CDCl₃) to identify characteristic signals: δ 7.82–7.72 (m, aromatic protons), δ 3.86 (t, CH₂ adjacent to pyrrolidinone), and δ 2.13–2.23 (m, pyrrolidinone CH₂). Complement with ¹³C NMR for carbonyl (C=O) and sulfonyl (SO₂) group verification. Validate purity (>98%) via HPLC with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) .
Q. What purification methods are effective for isolating this sulfonyl chloride?
Methodological Answer: Employ flash chromatography with a gradient elution from methylene chloride to methylene chloride/ethyl acetate (95:5). Monitor fractions by TLC (Rf = 0.3–0.4 in 9:1 hexane/EtOAc) and confirm purity via HPLC retention time matching. Recrystallization in ethyl acetate/hexane mixtures can further improve crystalline purity .
Q. What quality control protocols ensure compound integrity in medicinal chemistry applications?
Methodological Answer: Implement a three-tiered QC system:
- In-process FTIR to monitor sulfonyl chloride formation (characteristic S=O stretch at 1360–1380 cm⁻¹).
- Final product HPLC (≥98% purity, retention time matched to reference standards).
- Confirmatory ¹H NMR to ensure spectral consistency with published data .
Q. What storage conditions prevent degradation of this moisture-sensitive compound?
Methodological Answer: Store in sealed amber vials under argon at −20°C . For daily use, maintain in a desiccator with P₂O₅ . Conduct monthly HPLC stability checks ; discard if purity drops below 95% due to hydrolysis .
Advanced Research Questions
Q. How to troubleshoot inconsistent reaction yields during nucleophilic substitutions with this compound?
Methodological Answer: Systematically vary parameters:
Q. What analytical strategies resolve discrepancies in melting point data between synthetic batches?
Methodological Answer: Compare observed melting points with literature values (133–135°C). Investigate polymorphic forms via recrystallization in different solvents (e.g., EtOAc vs. hexane/EtOAc). Correlate with HPLC purity profiles and ¹H NMR to rule out impurities or structural deviations .
Q. How does the sulfonyl chloride group influence regioselectivity in subsequent derivatization reactions?
Methodological Answer: The electron-withdrawing sulfonyl group directs electrophilic attacks to meta positions. For amidation, use polar aprotic solvents (DMF/DMSO) and tertiary amine bases (DIPEA) to enhance nucleophilic reactivity. Kinetic studies show faster displacement with iodide catalysts due to the Hammett σ effect .
Q. What mechanistic insights guide the optimization of coupling reactions using this sulfonyl chloride?
Methodological Answer: Stopped-flow NMR reveals a two-step mechanism:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
